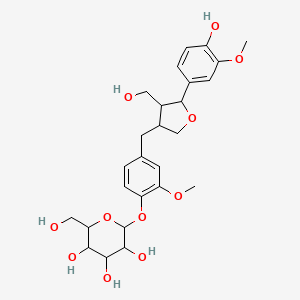
Lariciresinol 4-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lariciresinol 4-O-beta-D-glucopyranoside is a naturally occurring lignan glycoside found in various plant species. It is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound is characterized by its complex molecular structure, which includes a lariciresinol core linked to a glucose molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lariciresinol 4-O-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol. This process can be achieved through enzymatic or chemical methods. In the chemical synthesis route, lariciresinol is reacted with a glucose donor in the presence of a catalyst such as silver carbonate or trifluoromethanesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as flaxseed or sesame seeds. The extraction process includes solvent extraction, followed by purification steps like column chromatography. This method is preferred for large-scale production due to its cost-effectiveness and the natural abundance of the compound in certain plants.
Analyse Des Réactions Chimiques
Types of Reactions: Lariciresinol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the lariciresinol core, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other bioactive lignans and glycosides.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Mécanisme D'action
The biological effects of Lariciresinol 4-O-beta-D-glucopyranoside are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.
Antimicrobial Action: this compound disrupts the cell membrane integrity of pathogens, leading to their death.
Comparaison Avec Des Composés Similaires
Lariciresinol 4-O-beta-D-glucopyranoside is unique among lignan glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Secoisolariciresinol diglucoside: Found in flaxseed, known for its potent antioxidant properties.
Pinoresinol diglucoside: Present in olive oil, with notable anti-inflammatory effects.
Matairesinol: Found in sesame seeds, exhibiting both antioxidant and anticancer activities.
Compared to these compounds, this compound offers a unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H34O11 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
2-[4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3 |
Clé InChI |
GAYKAIAESJROGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


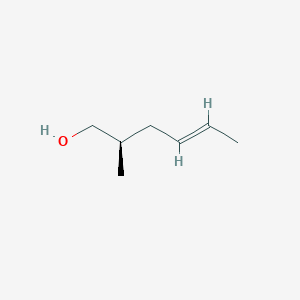
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
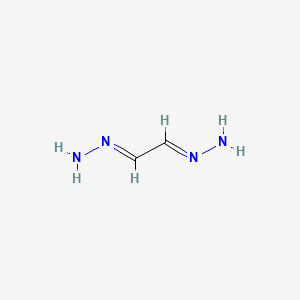

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
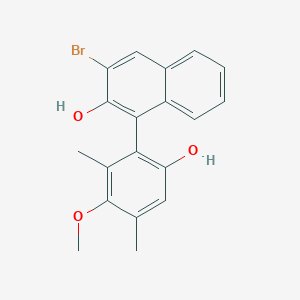
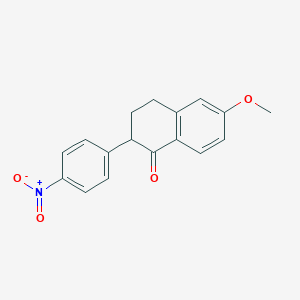
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)

